2,5-Dimethylphenoxyacetic Acid

Crystallization Purification Thermal Analysis

Researchers requiring the precise 2,5-dimethyl substitution pattern face risks from uncontrolled isomer substitution. This compound serves as an essential intermediate for β3-adrenoceptor agonists and SAR probes. Key attributes: - ≥98% purity, white crystalline solid (MP 114-116°C) - Unique LogP (1.77) for non-halogenated analog design - Stringent quality control ensures batch-to-batch reproducibility for critical synthetic protocols.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 7356-41-4
Cat. No. B185445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylphenoxyacetic Acid
CAS7356-41-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(=O)O
InChIInChI=1S/C10H12O3/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyRSJMMLSDGNQOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylphenoxyacetic Acid: Baseline Characterization and Procurement


2,5-Dimethylphenoxyacetic acid (CAS 7356-41-4) is a substituted phenoxyacetic acid derivative characterized by a 2,5-dimethyl substitution pattern on its phenyl ring [1]. This compound is supplied as a ≥98% pure, white to off-white crystalline solid with a well-defined melting point range of 114-116°C [2]. It is a versatile synthetic building block employed in agrochemical analog development, structure-activity relationship (SAR) studies, and the synthesis of specialized pharmaceutical intermediates . Its defined substitution pattern provides a distinct physicochemical profile compared to other dimethylphenoxyacetic acid regioisomers, making it a non-interchangeable commodity in precise research applications.

2,5-Dimethylphenoxyacetic Acid Cannot Be Replaced by Other Isomers


In structure-activity relationship (SAR) studies, the position of substituents on the aromatic ring critically influences the biological activity, physicochemical properties, and synthetic utility of phenoxyacetic acid derivatives . Generic substitution with other dimethylphenoxyacetic acid isomers—such as the 2,3-, 2,4-, 2,6-, or 3,5-dimethyl variants—is scientifically invalid. Each regioisomer exhibits distinct physical properties (e.g., melting point, boiling point, logP) and divergent interactions with biological targets or chemical reagents . For instance, the 2,5-substitution pattern confers a unique electron density distribution and steric profile compared to the 3,5-isomer . Replacing 2,5-dimethylphenoxyacetic acid with an alternative isomer without re-optimization of experimental conditions will introduce uncontrolled variables, potentially invalidating assay results, altering reaction yields, or compromising the reproducibility of synthetic protocols . The quantifiable differences outlined in Section 3 underscore why precise compound identity is non-negotiable for procurement decisions.

2,5-Dimethylphenoxyacetic Acid: Quantitative Comparison vs. Regioisomers


Melting Point Comparison: 2,5- vs. 3,5-Isomer

The 2,5-dimethylphenoxyacetic acid regioisomer exhibits a significantly lower melting point range (114-116°C) compared to its 3,5-dimethyl analog, which has a reported melting point of approximately 152-154°C . This difference is a direct consequence of the distinct intermolecular packing forces arising from the 2,5- vs. 3,5-substitution pattern [1].

Crystallization Purification Thermal Analysis Formulation

LogP Comparison: 2,5-Dimethyl vs. 2,4-D

2,5-Dimethylphenoxyacetic acid has a predicted LogP (octanol-water partition coefficient) of 1.77 . This value places it in a different lipophilicity space compared to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which has a LogP of approximately 2.81 [1]. This difference in calculated lipophilicity is a fundamental physicochemical property that governs membrane permeability, aqueous solubility, and overall pharmacokinetic behavior.

Lipophilicity ADME Bioavailability QSAR

Synthetic Utility: A Key Intermediate in Drug Discovery

2,5-Dimethylphenoxyacetic acid serves as a key synthetic intermediate, distinguished by its specific 2,5-dimethyl substitution pattern, which is a required structural feature in several patented pharmaceutical compositions. For example, derivatives of 2,5-dimethylphenoxyacetic acid, such as ethyl 2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate, are explicitly claimed for their therapeutic activity [1][2]. In contrast, regioisomeric dimethylphenoxyacetic acid derivatives would not produce the same pharmacologically active core, as the substitution pattern is critical for target binding affinity and selectivity .

Medicinal Chemistry Drug Discovery Scaffold Hopping Patents

2,5-Dimethylphenoxyacetic Acid: Validated Research Applications


β3-Adrenoceptor Agonist Synthesis for Urological Therapeutics

This compound is a critical, structurally defined intermediate for synthesizing a class of β3-adrenoceptor agonists, as detailed in patents for treating hyperactive bladder and other urological disorders [1][2]. The specific 2,5-dimethyl substitution pattern on the phenoxyacetic acid moiety is essential for the desired pharmacological activity. Research and process development groups focused on this therapeutic area must source the exact 2,5-isomer to reproduce patented synthetic routes and ensure the generation of the correct pharmacophore .

SAR Studies for Agrochemical and Drug Lead Optimization

As a defined structural analog, 2,5-dimethylphenoxyacetic acid is employed in SAR studies to probe the effect of non-halogenated alkyl substitution on the phenoxy ring [1]. By comparing its biological activity (e.g., auxin mimicry, receptor antagonism) and physicochemical properties (LogP 1.77, melting point 114-116°C) [2] with chlorinated analogs like MCPA and 2,4-D, researchers can deconvolute the contributions of lipophilicity and electronic effects to overall function . This makes it a precise tool for rational analog design rather than a generic herbicide.

Chemical Probe and Bioisostere Development

The 2,5-dimethylphenoxyacetyl moiety serves as a versatile scaffold for chemical probe development. Its well-characterized physicochemical profile (e.g., LogP 1.77, distinct from the more lipophilic chlorinated analogs) [1] allows it to be used as a bioisostere for other aromatic substructures in medicinal chemistry [2]. Procurement of the high-purity (≥98%) material is essential for generating reliable SAR data in these exploratory research programs, where subtle changes in substitution pattern can dramatically alter target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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